Boc-His(Dnp)-OH

Catalog No.
S662949
CAS No.
25024-53-7
M.F
C17H19N5O8
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Dnp)-OH

CAS Number

25024-53-7

Product Name

Boc-His(Dnp)-OH

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C17H19N5O8

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1

InChI Key

KPGVUOQMOHGHEW-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Synonyms

Boc-His(Dnp)-OH;25024-53-7;ST067128;Nalpha-Boc-N(im)-2,4-dinitrophenyl-L-histidine;(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(2,4-DINITROPHENYL)IMIDAZOL-4-YL]PROPANOICACID;EINECS246-569-0;PubChem18935;AC1L3KIL;15287_ALDRICH;SCHEMBL7284653;L-Histidine,N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-;15287_FLUKA;MolPort-003-926-738;C17H19N5O8;ACT06561;ZINC2539568;CB-081;AKOS015908391;AKOS015924153;AJ-38893;AK-49605;AM000302;AM039728;SC-09580;FT-0638486

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Peptide Synthesis

Boc-His(Dnp)-OH is a protected amino acid building block commonly employed in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.

During SPPS, Boc-His(Dnp)-OH functions as a protected form of the amino acid L-histidine. The "Boc" (tert-butyloxycarbonyl) group protects the amino group (NH2) of histidine, preventing it from reacting prematurely during the synthesis process. The "Dnp" (2,4-dinitrophenyl) group serves as a temporary protecting group for the imidazole side chain of histidine, which is essential for its chemical properties.

Once incorporated into the growing peptide chain, the "Boc" and "Dnp" groups are selectively removed under specific conditions, revealing the free amino and imidazole groups of histidine, allowing it to participate in the final peptide structure and function [].

Here are some additional details about the use of Boc-His(Dnp)-OH in SPPS:

  • High purity: Commercially available Boc-His(Dnp)-OH is typically offered with a purity of ≥98%, ensuring reliable and reproducible peptide synthesis [, ].
  • Solubility: This compound is readily soluble in various organic solvents commonly used in SPPS, such as dimethyl sulfoxide (DMSO) [].
  • Optical activity: Boc-His(Dnp)-OH exhibits a specific optical rotation, indicating its chirality and ensuring the correct stereochemistry of the synthesized peptide [].

Boc-His(Dnp)-OH, or Boc-protected histidine with a 2,4-dinitrophenyl group, is a specialized amino acid derivative widely used in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of histidine, which prevents unwanted reactions during synthesis. The 2,4-dinitrophenyl (Dnp) group is attached to the side chain of histidine, providing additional stability and facilitating specific reactions in peptide assembly. This compound is particularly useful in solid-phase peptide synthesis due to its ability to protect the reactive sites of histidine while allowing for subsequent modifications.

  • No specific data on the toxicity of Boc-His(Dnp)-OH is readily available.
  • As a general precaution, most chemicals should be handled with care while wearing appropriate personal protective equipment (PPE) [].
Typical of amino acids, particularly in the context of peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the formation of free histidine residues.
  • Coupling Reactions: It can undergo amide bond formation with other amino acids or peptide fragments using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
  • Native Chemical Ligation: The Dnp group remains intact during cleavage from the resin, which allows for selective reactions in subsequent ligation processes .

The synthesis of Boc-His(Dnp)-OH typically involves:

  • Protection of Histidine: The histidine residue is first protected with the Boc group at the amino terminus.
  • Dinitrophenylation: The side chain is modified by attaching the Dnp group, often through electrophilic aromatic substitution.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for peptide synthesis applications .

Boc-His(Dnp)-OH is predominantly used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require histidine.
  • Research: Utilized in studies involving protein interactions and enzyme mechanisms where histidine plays a critical role.
  • Drug Development: Its derivatives are explored for potential therapeutic agents due to their structural similarity to biologically relevant peptides .

Studies involving Boc-His(Dnp)-OH focus on its role in peptide interactions and stability:

  • Peptide Stability: The presence of the Dnp group can affect the stability and solubility of peptides during synthesis.
  • Binding Studies: Research often investigates how modifications like Dnp influence binding affinities to receptors or enzymes, particularly those that interact with histidine residues .

Boc-His(Dnp)-OH can be compared with several similar compounds, highlighting its unique features:

Compound NameStructure/ModificationUnique Features
Boc-His(Trt)-OHTert-butyloxycarbonyl + TritylTrityl group offers different protective properties.
Boc-His(Tos)-OHTert-butyloxycarbonyl + TosylTosyl provides stability against racemization.
Fmoc-His(Dnp)-OHFluorenylmethyloxycarbonyl + DnpOffers alternative protection strategy; more stable under basic conditions.
Boc-Asp(OBzl)-OHTert-butyloxycarbonyl + BenzylUsed for aspartic acid; different applications due to side chain differences.

Boc-His(Dnp)-OH stands out due to its specific protective groups that facilitate unique coupling strategies and enhance the stability of synthesized peptides .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

25024-53-7

Wikipedia

N-(tert-Butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine

General Manufacturing Information

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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